molecular formula C11H25ClN2 B1424773 N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride CAS No. 1219960-38-9

N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride

Cat. No.: B1424773
CAS No.: 1219960-38-9
M. Wt: 220.78 g/mol
InChI Key: WCKXNUPNOZWZLJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in various pharmacological and industrial applications. The compound is characterized by its unique structure, which includes a piperidine ring and a butanamine chain, making it a valuable subject of study in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride typically involves the reaction of n-methyl-1-butanamine with 2-piperidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
  • n-Methyl-n-(2-piperidinyl)ethyl-cyclohexanamine dihydrochloride

Comparison

Compared to similar compounds, N-Methyl-N-(piperidin-2-ylmethyl)butan-1-amine dihydrochloride is unique due to its specific structural features, such as the butanamine chain

Properties

CAS No.

1219960-38-9

Molecular Formula

C11H25ClN2

Molecular Weight

220.78 g/mol

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H24N2.ClH/c1-3-4-9-13(2)10-11-7-5-6-8-12-11;/h11-12H,3-10H2,1-2H3;1H

InChI Key

WCKXNUPNOZWZLJ-UHFFFAOYSA-N

SMILES

CCCCN(C)CC1CCCCN1.Cl.Cl

Canonical SMILES

CCCCN(C)CC1CCCCN1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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